

# "physical and chemical properties of 2-Methoxy-5-(4-methylphenyl)phenol"

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## Compound of Interest

Compound Name: 2-Methoxy-5-(4-methylphenyl)phenol

Cat. No.: B6379290

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## In-depth Technical Guide: 2-Methoxy-5-(4-methylphenyl)phenol

To: Researchers, Scientists, and Drug Development Professionals


Subject: Comprehensive Overview of the Physical and Chemical Properties of **2-Methoxy-5-(4-methylphenyl)phenol**

## Introduction

This technical guide serves as a comprehensive resource on the physical and chemical properties of the organic compound **2-Methoxy-5-(4-methylphenyl)phenol**. Due to the limited availability of experimental data for this specific molecule in publicly accessible scientific literature and databases, this document focuses on providing predicted properties and outlining general experimental protocols applicable to its structural class. This guide is intended to support researchers and professionals in drug development and related scientific fields by providing a foundational understanding of this compound.

## Compound Identification and Structure

- IUPAC Name: **2-Methoxy-5-(4-methylphenyl)phenol**
- Synonyms: 4'-Methyl-[1,1'-biphenyl]-3,4-diol monomethyl ether; 3-Methoxy-5-(p-tolyl)phenol

- Molecular Formula: C<sub>14</sub>H<sub>14</sub>O<sub>2</sub>
- Molecular Weight: 214.26 g/mol
- Chemical Structure:  Chemical Structure of 2-Methoxy-5-(4-methylphenyl)phenol

## Predicted Physical and Chemical Properties

In the absence of experimentally determined data, computational methods provide valuable estimates for the physicochemical properties of **2-Methoxy-5-(4-methylphenyl)phenol**. The following table summarizes these predicted values, which are essential for designing experimental work, including synthesis, purification, and formulation.

| Property                                   | Predicted Value  | Notes  |
|--|--|--|
| Melting Point                              | Not available  | Expected to be a solid at room temperature based on its molecular weight and aromatic structure.             |
| Boiling Point                              | Not available  | Likely to be high due to its molecular weight and potential for hydrogen bonding.                            |
| Solubility                                 | Sparingly soluble in water.<br>Soluble in organic solvents like ethanol, methanol, and DMSO. | The phenol and methoxy groups offer some polarity, while the biphenyl structure is largely nonpolar.         |
| pKa (Phenolic Hydroxyl)                    | ~10  | The acidity of the phenolic proton is influenced by the electron-donating methoxy group and the phenyl ring. |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5   | Indicates a preference for lipophilic environments, suggesting potential for membrane permeability.          |

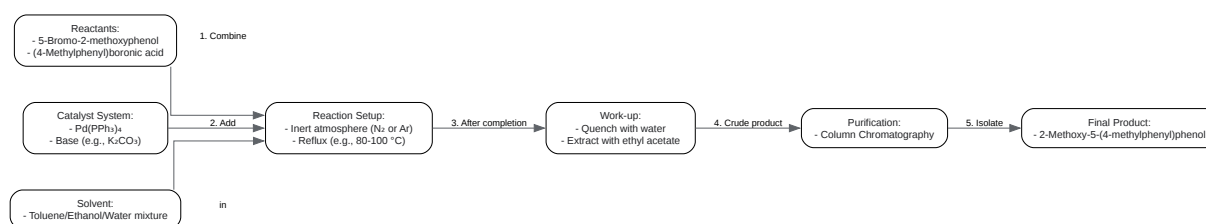
## Proposed Experimental Protocols

The following sections detail generalized experimental methodologies that can be adapted for the synthesis, purification, and characterization of **2-Methoxy-5-(4-methylphenyl)phenol** and its analogs.

### Synthesis: Suzuki Coupling Reaction

A common and effective method for the synthesis of biphenyl compounds is the Suzuki coupling reaction. This protocol outlines a general procedure.

#### Workflow for Suzuki Coupling



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Caption: General workflow for the synthesis of **2-Methoxy-5-(4-methylphenyl)phenol** via a Suzuki coupling reaction.

#### Detailed Methodology:

- **Reaction Setup:** To a round-bottom flask, add 5-bromo-2-methoxyphenol (1 equivalent), (4-methylphenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

- **Solvent and Base:** Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) and a base such as potassium carbonate (2 equivalents).
- **Reaction Conditions:** Heat the mixture to reflux under an inert atmosphere (nitrogen or argon) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent like ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

## Characterization Methods

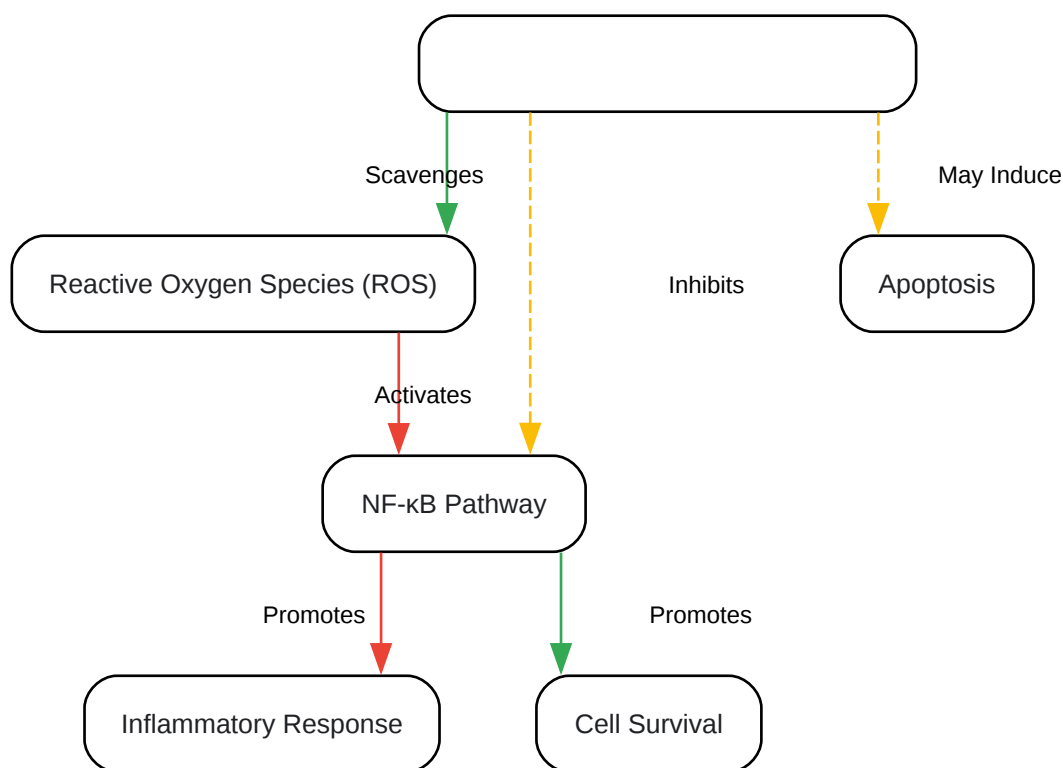
To confirm the identity and purity of the synthesized **2-Methoxy-5-(4-methylphenyl)phenol**, a combination of spectroscopic techniques should be employed.

| Technique                                     | Purpose  | Expected Observations  |
|---|--|--|
| $^1\text{H}$ NMR                              | To determine the proton environment and confirm the structure. | Signals corresponding to aromatic protons, the methoxy group protons, and the methyl group protons.              |
| $^{13}\text{C}$ NMR                           | To identify all unique carbon atoms in the molecule.           | Resonances for the aromatic carbons, the methoxy carbon, and the methyl carbon.                                  |
| Mass Spectrometry (MS)                        | To determine the molecular weight.                             | A molecular ion peak corresponding to the exact mass of the compound.  |
| Infrared (IR) Spectroscopy                    | To identify functional groups.                                 | Characteristic absorption bands for the phenolic O-H stretch, C-O stretches, and aromatic C-H and C=C stretches. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound.                          | A single major peak indicating a high degree of purity.  |

## Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for **2-Methoxy-5-(4-methylphenyl)phenol**, compounds with similar structural motifs, such as other biphenyls and polyphenols, are known to exhibit a range of biological effects. These can include antioxidant, anti-inflammatory, and anticancer activities.

### Hypothetical Signaling Pathway Involvement



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Caption: A hypothetical model of how **2-Methoxy-5-(4-methylphenyl)phenol** might modulate cellular pathways based on the activities of structurally related compounds.

This diagram illustrates potential mechanisms of action, such as the scavenging of reactive oxygen species (ROS) and the modulation of inflammatory pathways like NF-κB, which are common targets for phenolic compounds.

## Conclusion

This technical guide provides a foundational overview of **2-Methoxy-5-(4-methylphenyl)phenol**, focusing on its predicted properties and general experimental protocols. While experimental data for this specific compound is scarce, the information presented here offers a valuable starting point for researchers. Further experimental validation is necessary to confirm the predicted properties and to explore the potential biological activities of this molecule. As new research emerges, this guide can be updated to incorporate novel findings.

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